1-(4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propan-2-ol
CAS No.:
Cat. No.: VC15958676
Molecular Formula: C10H12ClN3O
Molecular Weight: 225.67 g/mol
* For research use only. Not for human or veterinary use.
![1-(4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propan-2-ol -](/images/structure/VC15958676.png)
Specification
Molecular Formula | C10H12ClN3O |
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Molecular Weight | 225.67 g/mol |
IUPAC Name | 1-(4-chloro-6-methylpyrrolo[2,3-d]pyrimidin-7-yl)propan-2-ol |
Standard InChI | InChI=1S/C10H12ClN3O/c1-6-3-8-9(11)12-5-13-10(8)14(6)4-7(2)15/h3,5,7,15H,4H2,1-2H3 |
Standard InChI Key | LZSBLAFPLQCEHP-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC2=C(N1CC(C)O)N=CN=C2Cl |
Introduction
Chemical Identity and Structural Features
1-(4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propan-2-ol belongs to the pyrrolo[2,3-d]pyrimidine family, a class of nitrogen-containing heterocycles characterized by fused pyrrole and pyrimidine rings. The molecule features three distinct substitutions:
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A chlorine atom at the 4-position of the pyrimidine ring.
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A methyl group at the 6-position.
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A propan-2-ol moiety linked to the 7-position via a single bond.
The presence of these substituents significantly influences the compound’s electronic configuration and steric profile, which may enhance its reactivity in nucleophilic substitution reactions or interactions with biological targets .
Table 1: Comparative Structural Data of Related Pyrrolopyrimidine Derivatives
Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
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4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 3680-69-1 | C₆H₄ClN₃ | 153.57 | 4-Cl, 7-H |
4-Chloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine | 870706-47-1 | C₉H₁₀ClN₃ | 195.65 | 4-Cl, 7-isopropyl |
Target Compound | N/A | C₁₀H₁₂ClN₃O | 225.67 (estimated) | 4-Cl, 6-CH₃, 7-(propan-2-ol) |
Data derived from and computational estimation.
Synthetic Pathways and Methodological Considerations
The synthesis of 1-(4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propan-2-ol likely involves multi-step protocols, leveraging intermediates common to pyrrolopyrimidine chemistry.
Intermediate Preparation
A critical precursor is 4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine, which can be synthesized via:
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Cyclization of ethyl 2-cyano-4,4-diethoxybutanoate under acidic conditions, as demonstrated in the preparation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine .
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Halogenation at the 4-position using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) .
Optimization Challenges
Key challenges include:
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Regioselectivity: Ensuring substitution occurs exclusively at the 7-position, avoiding competing reactions at the 2- or 5-positions.
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Steric hindrance: The methyl group at the 6-position may slow reaction kinetics, necessitating elevated temperatures or catalytic acceleration .
Physicochemical Properties
While direct experimental data for the target compound is unavailable, extrapolations from analogous structures suggest:
Table 2: Estimated Physicochemical Parameters
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